2-Cyclopentylidene-2-phenylacetic acid
Overview
Description
2-Cyclopentylidene-2-phenylacetic Acid is an impurity of Glycopyrrolate, which is an anticholinergic agent with antispasmodic activity used to treat gastrointestinal conditions .
Synthesis Analysis
The synthesis of 2-Cyclopentylidene-2-phenylacetic acid is related to the production of cyclopentolate hydrochloride, an intermediate in the pharmaceutical industry . The method can effectively separate two main related substances, namely phenylacetic acid and 2-cyclopentylidene-2-phenylacetic acid .Molecular Structure Analysis
The molecular formula of 2-Cyclopentylidene-2-phenylacetic acid is C13H14O2 . The molecular weight is 202.25 g/mol .Chemical Reactions Analysis
Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones. It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis
The melting point of 2-Cyclopentylidene-2-phenylacetic acid is 138-142 °C. The predicted boiling point is 358.1±11.0 °C, and the predicted density is 1.182±0.06 g/cm3. The predicted pKa value is 4.25±0.41 .Scientific Research Applications
Glycopyrrolate Impurity
“2-Cyclopentylidene-2-phenylacetic Acid” is known to be a glycopyrrolate impurity . Glycopyrrolate is a medication of the muscarinic anticholinergic group that is often used to treat chronic obstructive pulmonary disease (COPD) and drooling. As an impurity in the production of this drug, understanding and controlling the levels of “2-Cyclopentylidene-2-phenylacetic Acid” is crucial for ensuring the safety and efficacy of the medication.
Versatile Building Block in Synthesis
This compound acts as a versatile building block in the synthesis of pharmaceuticals. Its unique structural features make it a valuable component in the creation of a wide range of drugs, contributing to their stability, efficacy, and safety.
Agrochemicals Production
In addition to pharmaceuticals, “2-Cyclopentylidene-2-phenylacetic Acid” is also used in the synthesis of agrochemicals. These chemicals, which include pesticides, herbicides, and fertilizers, play a vital role in modern agriculture, helping to protect crops and increase yields.
Organic Electronics Materials
The compound is used in the production of materials for organic electronics. Organic electronics represent a rapidly growing field of research, with potential applications in flexible displays, solar cells, and other advanced technologies.
Industrial Research
In industrial research, “2-Cyclopentylidene-2-phenylacetic Acid” finds applications in manufacturing processes, particularly in improving product quality and efficiency. Its use as a chemical intermediate in the synthesis of various compounds can enhance the overall production process.
Chemical Intermediate
As a chemical intermediate, “2-Cyclopentylidene-2-phenylacetic Acid” is used in the synthesis of a wide range of other compounds. This makes it a valuable tool in research and development, enabling the creation of new materials and substances.
Safety and Hazards
Mechanism of Action
Target of Action
2-Cyclopentylidene-2-phenylacetic Acid is an impurity of Glycopyrrolate , which is an anticholinergic agent with antispasmodic activity used to treat gastrointestinal conditions . Therefore, it can be inferred that the primary targets of this compound might be similar to those of Glycopyrrolate, which are muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract .
Mode of Action
Glycopyrrolate acts as an antagonist at mAChRs, blocking the action of acetylcholine, a neurotransmitter that mediates various functions in the body, including muscle contraction in the gastrointestinal tract .
Biochemical Pathways
As an associated compound of glycopyrrolate, it might influence the cholinergic system by blocking the action of acetylcholine at muscarinic receptors . This could affect various downstream effects, including the regulation of smooth muscle contraction and glandular secretion in the gastrointestinal tract .
Pharmacokinetics
It’s known that phenylacetic acid, a related compound, is metabolized by esterases found in the human liver cytosol . The hydrolysis of phenylacetate involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .
Result of Action
Based on its association with glycopyrrolate, it might exert effects similar to those of glycopyrrolate, such as reducing smooth muscle contraction and glandular secretion in the gastrointestinal tract .
properties
IUPAC Name |
2-cyclopentylidene-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUTUWDXGPHSDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C2=CC=CC=C2)C(=O)O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylidene-2-phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.